molecular formula C9H13BrClN B2979275 (1R)-1-(4-bromo-3-methylphenyl)ethan-1-amine hydrochloride CAS No. 2225126-87-2

(1R)-1-(4-bromo-3-methylphenyl)ethan-1-amine hydrochloride

Cat. No.: B2979275
CAS No.: 2225126-87-2
M. Wt: 250.56
InChI Key: SCQFKYGGAVQXAW-OGFXRTJISA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4-bromo-3-methylphenyl)ethan-1-amine hydrochloride typically involves the bromination of 4-methylacetophenone followed by reductive amination. The process can be summarized as follows:

    Bromination: 4-methylacetophenone is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-3-methylacetophenone.

    Reductive Amination: The brominated product is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride to form (1R)-1-(4-bromo-3-methylphenyl)ethan-1-amine.

    Hydrochloride Formation: The final step involves converting the amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(4-bromo-3-methylphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a dehalogenated product.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium amide (NaNH₂).

Major Products

    Oxidation: 4-bromo-3-methylbenzoic acid or 4-bromo-3-methylbenzaldehyde.

    Reduction: 3-methylphenylethanamine.

    Substitution: Various substituted phenylethanamines depending on the nucleophile used.

Scientific Research Applications

(1R)-1-(4-bromo-3-methylphenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(4-bromo-3-methylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used as a disinfectant.

Uniqueness

(1R)-1-(4-bromo-3-methylphenyl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Unlike cetylpyridinium chloride and domiphen bromide, which are primarily used for their antimicrobial effects, this compound is more versatile and finds applications in various fields of research.

Properties

IUPAC Name

(1R)-1-(4-bromo-3-methylphenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN.ClH/c1-6-5-8(7(2)11)3-4-9(6)10;/h3-5,7H,11H2,1-2H3;1H/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQFKYGGAVQXAW-OGFXRTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)N)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)[C@@H](C)N)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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